ML268

Description

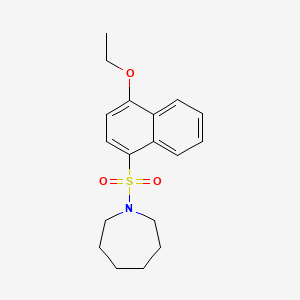

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO3S |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

1-(4-ethoxynaphthalen-1-yl)sulfonylazepane |

InChI |

InChI=1S/C18H23NO3S/c1-2-22-17-11-12-18(16-10-6-5-9-15(16)17)23(20,21)19-13-7-3-4-8-14-19/h5-6,9-12H,2-4,7-8,13-14H2,1H3 |

InChI Key |

YPGOVAKRQUAHIC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |

Synonyms |

1-(4-Ethoxy-naphthalene-1-sulfonyl)-azepane |

Origin of Product |

United States |

Foundational & Exploratory

MDI-2268: A Comprehensive Technical Guide to a Novel PAI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Inhibition of PAI-1

Below is a diagram illustrating the role of MDI-2268 in the fibrinolytic pathway.

Quantitative Data

| Compound | Parameter | Value | Assay Condition |

| MDI-2268 | In Vitro Activity | Similar to CCG-7844BP | PAI-1 Inhibition Assay |

| CCG-7844BP | IC50 | 44 µM | In ex vivo plasma |

Pharmacokinetic Profile of MDI-2268 (Rat Model) [3]

| Parameter | Route of Administration | Value |

| Half-life (t1/2) | Intravenous (IV) | 30 minutes |

| Half-life (t1/2) | Oral (PO) | 3.4 hours |

| Bioavailability | Oral (PO) | 57% |

Preclinical Efficacy

Deep Vein Thrombosis (DVT)

In a murine model of venous thrombosis, MDI-2268 demonstrated significant antithrombotic efficacy.[3] Treatment with MDI-2268 resulted in a reduction in thrombus weight comparable to that achieved with low molecular weight heparin (LMWH), a standard anticoagulant therapy. A key advantage observed was that MDI-2268 did not prolong bleeding time, unlike LMWH.[3]

Atherosclerosis

The proposed signaling pathway for this effect is illustrated below.

Experimental Protocols

In Vitro PAI-1 Inhibition Assay (Chromogenic)

References

MDI-2268: A Technical Guide to its Function as a Plasminogen Activator Inhibitor-1 (PAI-1) Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action

Signaling Pathway of PAI-1 Inhibition by MDI-2268

Quantitative Data Summary

The following tables summarize the key quantitative data for MDI-2268 from in vitro and in vivo studies.

Table 1: In Vitro Activity of MDI-2268

| Parameter | Value | Conditions | Reference |

| IC50 vs. PAI-1 | ~44 µM | In human plasma | [1] |

Note: The IC50 value is reported for a precursor compound, CCG-7844BP, with MDI-2268 having similar in vitro activity.

Table 2: Pharmacokinetic Properties of MDI-2268 in Rats

| Parameter | Intravenous (15 mg/kg) | Oral (30 mg/kg) | Reference |

| Half-life (t1/2) | 30 minutes | 3.4 hours | [1] |

| Oral Bioavailability | - | 57% | [1] |

Table 3: In Vivo Efficacy of MDI-2268 in Murine Models

| Model | Dosing Regimen | Key Finding | Reference |

| Venous Thrombosis | 1.5-3 mg/kg, IP, every 8 hours for 6 doses | 62% decrease in thrombus weight compared to controls | [1] |

| Atherosclerosis | 400 µg/g of diet for 12 weeks | Significantly inhibited obesity and atherosclerosis formation; decreased macrophage accumulation in plaques | [2] |

Detailed Experimental Protocols

In Vitro PAI-1 Inhibition Assay (Chromogenic Assay)

This protocol is based on the methods used for the high-throughput screening and characterization of MDI-2268.

Materials:

-

Urokinase-type plasminogen activator (uPA)

-

Chromogenic substrate for uPA (e.g., S-2444)

-

Assay buffer (e.g., HBS with 15 mg/ml BSA)

-

MDI-2268 stock solution in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of MDI-2268 in the assay buffer.

-

Initiate the reaction by adding a fixed concentration of uPA to each well.

-

Immediately add the chromogenic substrate to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time using a microplate reader.

Murine Model of Electrolytic Inferior Vena Cava (IVC) Thrombosis

Objective: To evaluate the in vivo antithrombotic efficacy of MDI-2268.

Materials:

-

Male C57BL/6 mice

-

MDI-2268 formulated for intraperitoneal (IP) injection

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

25-gauge needle with an insulated copper wire

-

Direct current power source

Procedure:

-

Anesthetize the mice.

-

Perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC free from surrounding tissues.

-

Insert the needle with the exposed copper wire tip into the IVC.

-

Apply a constant direct current (e.g., 250 µA) for a specific duration (e.g., 15 minutes) to induce endothelial injury and thrombus formation.

-

Administer MDI-2268 or vehicle control via IP injection at specified doses and time points (e.g., 1.5-3 mg/kg every 8 hours).

-

After a set period (e.g., 48 hours), euthanize the mice.

-

Excise the IVC segment containing the thrombus.

-

Isolate and weigh the thrombus to determine the effect of MDI-2268 on thrombus formation.

Murine Model of Atherosclerosis (LDLR-/- Mice)

Objective: To assess the effect of MDI-2268 on the development of atherosclerosis.

Materials:

-

LDL receptor-deficient (ldlr−/−) mice

-

Western-type diet (high in fat and cholesterol)

-

MDI-2268 incorporated into the diet

-

Histological staining reagents (e.g., Oil Red O)

Procedure:

-

Wean ldlr−/− mice onto a standard chow diet.

-

At a specific age (e.g., 8-10 weeks), switch the mice to a Western-type diet.

-

Divide the mice into two groups: one receiving the Western-type diet and the other receiving the Western-type diet containing MDI-2268 (e.g., 400 µg/g of diet).

-

Maintain the mice on their respective diets for an extended period (e.g., 12 weeks).

-

Monitor body weight and food consumption throughout the study.

-

At the end of the study, euthanize the mice and perfuse the vasculature.

-

Excise the aorta and heart.

-

Perform histological analysis of the aortic root and arch to quantify atherosclerotic plaque area using stains like Oil Red O.

-

Immunohistochemistry can be performed to analyze the cellular composition of the plaques (e.g., macrophage content).

Visualizations

Experimental Workflow for In Vivo Thrombosis Study

Caption: Workflow for evaluating the antithrombotic efficacy of MDI-2268 in a murine model.

Logical Relationship of MDI-2268's Therapeutic Potential

References

- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

MDI-2268: A Technical Whitepaper on its Discovery and Preclinical Development as a Novel PAI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Discovery of MDI-2268

High-Throughput Screening (HTS) Workflow

Caption: High-throughput screening and lead optimization workflow leading to the discovery of MDI-2268.

Mechanism of Action

PAI-1 Signaling Pathway in Fibrinolysis

Preclinical Development and Efficacy

MDI-2268 has undergone preclinical evaluation in various animal models, demonstrating its potential as a therapeutic agent for thrombotic disorders.

In Vitro and Ex Vivo Activity

In Vivo Pharmacokinetics and Oral Bioavailability

Pharmacokinetic studies in mice revealed that MDI-2268 has good oral bioavailability.[1]

Table 1: Pharmacokinetic Parameters of MDI-2268 in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | 57% | [1] |

A study investigating the plasma concentration of MDI-2268 after intravenous (IV) and oral (PO) administration showed more stable bioavailability via the oral route.[1]

In Vivo Efficacy in a Murine Model of Deep Vein Thrombosis (DVT)

MDI-2268 was evaluated in an electrolytic inferior vena cava model (EIM) of DVT in mice.[1] Treatment with MDI-2268 resulted in a significant reduction in thrombus weight compared to vehicle-treated controls.[1]

Table 2: Efficacy of MDI-2268 in a Murine DVT Model

| Treatment Group | Dose | Thrombus Weight Reduction vs. Control | Bleeding Time | Reference |

| MDI-2268 | 3 mg/kg (IP) | 62% | No significant change | [1] |

| Low-Molecular-Weight Heparin (LMWH) | N/A | Efficacious | Significantly prolonged | [1] |

Importantly, unlike low-molecular-weight heparin (LMWH), MDI-2268 did not increase bleeding time, highlighting its potential for a safer therapeutic profile.[1]

Oral Efficacy of MDI-2268

| Oral Dose (mg/kg) | Residual PAI-1 Activity (%) | Reference |

| 0.3 | ~80 | [1] |

| 1.0 | ~60 | [1] |

| 3.0 | ~40 | [1] |

| 10.0 | ~20 | [1] |

Efficacy in a Murine Model of Atherosclerosis

Experimental Protocols

Electrolytic Inferior Vena Cava Model (EIM) of Deep Vein Thrombosis

This protocol describes the induction of DVT in mice to evaluate the efficacy of antithrombotic agents.

Caption: Experimental workflow for the murine electrolytic inferior vena cava (EIM) model of DVT.

Detailed Steps:

-

Anesthesia: Mice are anesthetized.

-

Surgical Preparation: A midline laparotomy is performed to expose the inferior vena cava (IVC).

-

Thrombus Induction: An electrode is placed on the IVC, and a controlled electrical current is applied to induce endothelial injury and thrombus formation.

-

Drug Administration: MDI-2268 (e.g., 3 mg/kg), LMWH, or vehicle is administered via intraperitoneal (IP) injection three times a day.[1]

-

Thrombus Harvesting and Analysis: After two days, the thrombus is harvested, and its weight is recorded.[1]

-

Bleeding Time Assessment: In a separate cohort of mice, bleeding time is assessed 90 minutes after IP injection of the compounds.[1]

In Vivo PAI-1 Activity Assay

Detailed Steps:

-

Plasma Preparation: Plasma is isolated by centrifugation.

Pharmacokinetic Studies

This protocol describes the determination of the pharmacokinetic profile of MDI-2268.

Detailed Steps:

-

Drug Administration: MDI-2268 is administered to mice via tail vein intravenous (IV) injection (e.g., 15 mg/kg) or oral gavage (PO) (e.g., 30 mg/kg).[1]

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Plasma Concentration Measurement: The concentration of MDI-2268 in the plasma is measured by quantitative mass spectrometry.[1]

-

Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including bioavailability.

Clinical Development Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving MDI-2268. At present, the development of MDI-2268 appears to be in the preclinical stage.

Conclusion

References

- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ouv.vt.edu [ouv.vt.edu]

- 4. researchanimaltraining.com [researchanimaltraining.com]

In-Depth Technical Guide to MDI-2268: A Novel PAI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

MDI-2268 is chemically identified as 2-hydrazinyl-2-oxo-N-(3-(trifluoromethoxy)benzyl)acetamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1609176-50-2 |

| Molecular Formula | C₁₀H₁₀F₃N₃O₃ |

| Molecular Weight | 277.2 g/mol |

| SMILES | C(NCC1=CC=CC(OC(F)(F)F)=C1)(=O)C(NN)=O |

A 2D chemical structure of MDI-2268 is provided below:

Caption: 2D Chemical Structure of MDI-2268.

Mechanism of Action: Inhibition of the Fibrinolytic Pathway

Preclinical Data

In Vivo Efficacy in a Murine Model of Deep Vein Thrombosis

The antithrombotic efficacy of MDI-2268 has been evaluated in murine models of deep vein thrombosis (DVT). The following table summarizes the quantitative data from these studies.

| Treatment Group | Dosage | Administration Route | Mean Thrombus Weight (mg) ± SD | Percent Reduction vs. Control |

| Control (Vehicle) | - | Intraperitoneal | 12.7 ± 5.7 | - |

| MDI-2268 | 1.5 mg/kg | Intraperitoneal | 6.9 ± 3.3 | 45.7% |

| MDI-2268 | 3 mg/kg | Intraperitoneal | 5.5 ± 1.6 | 56.7% |

| Enoxaparin | 7.3 mg/kg | Intraperitoneal | 3.8 ± 1.3 | 70.1% |

Data presented are representative of findings from published studies.

Pharmacokinetic Profile in Rats

Pharmacokinetic studies in rats have demonstrated that MDI-2268 possesses favorable properties for in vivo applications.

| Pharmacokinetic Parameter | Intravenous Administration | Oral Administration |

| Half-life (t₁/₂) | 30 minutes | 3.4 hours |

| Bioavailability | - | 57% |

Experimental Protocols

High-Throughput Screening (HTS) for PAI-1 Inhibitors

MDI-2268 was identified through a dual-reporter high-throughput screening assay designed to minimize false positives.

Caption: Workflow for the HTS assay identifying MDI-2268.

Protocol:

-

200 nL of each test compound from a library is dispensed into the wells of a 384-well plate.

-

15 nM of u-PA is then added to each well.

-

The fluorescence of two distinct reporter substrates (WPF and AMC) is measured.

In Vivo Murine Models of Deep Vein Thrombosis

This model induces thrombosis through endothelial activation.

Protocol:

-

C57BL/6 mice are anesthetized.

-

A 25-gauge needle containing a silver-coated copper wire is inserted into the inferior vena cava.

-

A direct current of 250 µA is applied for approximately 15 minutes to induce endothelial injury and subsequent thrombus formation.

-

MDI-2268 or a vehicle control is administered intraperitoneally at specified doses (e.g., 1.5 mg/kg or 3 mg/kg) at regular intervals post-thrombosis induction.

-

After a predetermined period (e.g., 48 hours), the mice are euthanized, and the thrombus is excised and weighed.

This model induces thrombosis through blood stasis.

Protocol:

-

Mice are anesthetized, and a midline laparotomy is performed to expose the IVC.

-

All side branches of the IVC are ligated using a 7-0 suture.

-

The IVC is then completely ligated caudal to the renal veins.

-

The abdominal wall is closed in layers.

-

Post-surgery, animals are treated with MDI-2268 or vehicle as described in the EIM protocol.

-

Thrombus weight is measured at the study endpoint.

Conclusion

MDI-2268: A Deep Dive into its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Biological Target: Plasminogen Activator Inhibitor-1 (PAI-1)

Core Signaling Pathways Modulated by MDI-2268

The Fibrinolytic Pathway

LRP1-Mediated Signaling in Cellular Senescence

Autophagy and Tumor Progression

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of MDI-2268.

Table 1: Pharmacokinetic Properties of MDI-2268 in Rats

| Parameter | Value | Route of Administration | Reference |

| Half-life | 30 min | Intravenous (IV) | [1] |

| Half-life | 3.4 h | Oral (PO) | [1] |

| Bioavailability | 57% | Oral (PO) | [1][10] |

Table 2: Efficacy of MDI-2268 in a Murine Venous Thrombosis Model

| Treatment Group | Dosage | Outcome | Reference |

| MDI-2268 | 3 mg/kg (IP, three times/day) | 62% decrease in thrombus weight compared to control | [1] |

| Low-Molecular Weight Heparin (LMWH) | 3 mg/kg (IP, three times/day) | Efficacious as LMWH with lower bleeding risk | [1] |

Table 3: Effect of MDI-2268 on Atherosclerosis in ldlr-/- Mice

| Treatment | Duration | Key Findings | Reference |

| MDI-2268 in Western Diet (400 µg/g) | 12 weeks | Significantly less atherosclerosis formation; inhibited weight gain | [7][8] |

| Control (Western Diet) | 12 weeks | Continued weight gain and atherosclerosis progression | [7] |

Key Experimental Methodologies

Detailed protocols for the key experiments cited are summarized below.

In Vivo Venous Thrombosis Model

-

Model: Electrolytic inferior vena cava model (EIM) in mice.

-

Procedure: Venous thrombosis (VT) is induced via the EIM. Following induction, mice receive intraperitoneal (IP) injections of either MDI-2268 (3 mg/kg), low-molecular-weight heparin (LMWH), or a vehicle control three times a day.

-

Endpoint: Thrombi are harvested two days after VT induction, and the thrombus weight is recorded. Bleeding risk is assessed in a separate cohort 90 minutes after a single IP injection.[1]

Pharmacokinetic Studies in Rats

-

Procedure:

-

Intravenous (IV) Administration: A single dose of MDI-2268 (15 mg/kg) is administered via tail vein injection.

-

Oral (PO) Administration: A single dose of MDI-2268 (30 mg/kg) is administered by oral gavage.

-

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Analysis: The plasma concentration of MDI-2268 is measured by quantitative mass spectrometry to determine pharmacokinetic parameters such as half-life and bioavailability.[1][10]

Atherosclerosis Studies in ldlr-/- Mice

-

Model: LDL receptor-deficient (ldlr−/−) mice.

-

Diet: Mice are fed a Western diet with or without MDI-2268 (400 µg/g of diet) for 12 weeks.

-

Endpoints:

-

Body weight and diet consumption are measured weekly.

-

Atherosclerosis formation is assessed in the aortic arch, thoracic, and abdominal aorta.

-

Histochemical studies of atherosclerotic plaques are performed to assess macrophage accumulation and cell senescence.[7]

-

Conclusion

References

- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. probechem.com [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

PAI-1 Inhibition by MDI-2268: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and its Role in Disease

MDI-2268: A Novel PAI-1 Inhibitor

Mechanism of Action

PAI-1 Signaling and Fibrinolysis Pathway

Preclinical Data

Pharmacokinetic Properties of MDI-2268

A pharmacokinetic study in rats demonstrated that MDI-2268 possesses excellent pharmacokinetic properties suitable for a therapeutic agent.[3]

| Parameter | Value | Route of Administration |

| Half-life | 30 minutes | Intravenous |

| Half-life | 3.4 hours | Oral |

| Bioavailability | 57% | Oral |

In Vivo Efficacy of MDI-2268

In a murine model of DVT induced by the electrolytic inferior vena cava model (EIM), MDI-2268 demonstrated significant antithrombotic efficacy.[3][5]

| Treatment Group | Dose | Thrombus Weight (mg) | Bleeding Time |

| Control (DMSO) | - | 12.7 ± 5.7 | Not significantly affected |

| MDI-2268 | 1.5 mg/kg | 6.9 ± 3.3 | Not significantly affected |

| MDI-2268 | 3 mg/kg | 5.5 ± 1.6 | Not significantly affected |

| Enoxaparin | 7.3 mg/kg | 3.8 ± 1.3 | Significantly prolonged |

| MDI-2268 + Enoxaparin | 3 mg/kg + 1.8 mg/kg | 4.8 ± 2.4 | Not reported |

Data presented as mean ± standard deviation.

Treatment with 3 mg/kg MDI-2268 resulted in a 62% decrease in thrombus weight compared to controls, an effect comparable to that of low-molecular-weight heparin (LMWH).[3] Importantly, unlike LMWH, MDI-2268 did not significantly increase bleeding time, highlighting its favorable safety profile.[3]

In LDL-receptor-deficient (ldlr−/−) mice fed a Western diet, MDI-2268 demonstrated beneficial effects on weight gain and atherosclerosis formation.[6] Mice treated with MDI-2268 (400 μg/g of diet) failed to gain weight despite similar diet consumption to controls and exhibited significantly less atherosclerosis in the aortic arch, thoracic, and abdominal aorta after 12 weeks.[6]

Experimental Protocols

Murine Model of Deep Vein Thrombosis (Electrolytic Inferior Vena Cava Model - EIM)

This protocol outlines the induction of DVT in a murine model as described in the cited literature.[3][5]

Caption: Workflow for the electrolytic DVT model.

Bleeding Time Assay

This assay is crucial for assessing the bleeding risk associated with antithrombotic agents.

-

Animal Preparation: Mice are anesthetized.

-

Tail Transection: The distal 3 mm of the tail is transected using a scalpel.

-

Blood Blotting: The tail is immediately immersed in saline at 37°C. Every 30 seconds, the tail is blotted onto filter paper until bleeding ceases.

-

Endpoint: The time until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time.

Conclusion

References

- 1. google.com [google.com]

- 2. mdpi.com [mdpi.com]

- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Specificity of MDI-2268 for Plasminogen Activator Inhibitor-1 (PAI-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and its Inhibition

Quantitative Analysis of MDI-2268 Specificity

Inhibitory Activity

| Compound | Target | Assay Condition | Reported Activity | Reference |

| MDI-2268 | Glycosylated PAI-1 | HBS with 15 mg/mL BSA | Dose-dependent inhibition | [1] |

| MDI-2268 | PAI-1 | Ex vivo PAI-1 depleted murine plasma | Dose-dependent inhibition | [1] |

| MDI-2268 | PAI-1 | In vivo (PAI-1 overexpressing mice) | Dose-dependent inhibition of plasma PAI-1 activity | [1] |

Selectivity Profile

Mechanism of Action: Allosteric Inhibition

PAI-1 Signaling and Inhibition Pathway

Experimental Protocols

PAI-1 Activity Assay (Chromogenic Substrate Method)

Materials:

-

tPA or uPA

-

Chromogenic substrate for tPA or uPA

-

Assay buffer (e.g., Tris-buffered saline with a carrier protein)

-

Test compound (MDI-2268) in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of MDI-2268 in the assay buffer.

-

Add the serially diluted MDI-2268 or vehicle control to the wells and incubate for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for binding.

-

Add a fixed concentration of tPA or uPA to each well and incubate for a short period (e.g., 10 minutes at 37°C).

-

Initiate the chromogenic reaction by adding the substrate.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each concentration of MDI-2268.

Experimental Workflow for Specificity Assessment

Caption: Experimental workflow for determining the specificity of MDI-2268.

Safety and Pharmacokinetics

Preclinical studies have provided valuable insights into the safety and pharmacokinetic profile of MDI-2268.

| Parameter | Finding | Reference |

| Oral Bioavailability | Orally active in mice. | [1] |

| Safety Profile | Does not increase bleeding time in mouse models, unlike traditional anticoagulants. | [1] |

| In Vivo Efficacy | Effectively inhibits PAI-1 in mouse models of venous thrombosis and atherosclerosis. | [1][2] |

Conclusion and Future Directions

References

- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDI-2268 | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]

MDI-2268: A Novel Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor for Enhanced Fibrinolysis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

Preclinical Data

Antithrombotic Efficacy

The antithrombotic properties of MDI-2268 have been evaluated in a murine model of deep vein thrombosis induced by electrolytic injury to the inferior vena cava (IVC).

| Treatment Group | Dose (mg/kg) | Administration Route | Thrombus Weight (mg) | % Reduction in Thrombus Weight |

| Control (Vehicle) | - | Intraperitoneal | 12.7 ± 5.7 | - |

| MDI-2268 | 1.5 | Intraperitoneal | 6.9 ± 3.3 | 45.7% |

| MDI-2268 | 3 | Intraperitoneal | 5.5 ± 1.6 | 56.7% |

| Enoxaparin (LMWH) | 7.3 | Intraperitoneal | 3.8 ± 1.3 | 70.1% |

| MDI-2268 + Enoxaparin | 3 + 1.8 | Intraperitoneal | 4.8 ± 2.4 | 62.2% |

Data presented as mean ± standard deviation. Data sourced from Circulation.[4]

Safety Profile: Bleeding Time Assessment

A critical aspect of antithrombotic therapy is the risk of bleeding. MDI-2268 has been assessed for its effect on bleeding time in a murine model.

| Treatment Group | Dose (mg/kg) | Administration Route | Bleeding Time (seconds) |

| Control (Vehicle) | - | Intraperitoneal | Not significantly different from MDI-2268 |

| MDI-2268 | 3 | Intraperitoneal | No significant increase |

| Low-Molecular-Weight Heparin (LMWH) | 3 | Intraperitoneal | Significantly prolonged |

Qualitative summary based on available data.[5]

Experimental Protocols

Electrolytic Inferior Vena Cava (IVC) Model of Deep Vein Thrombosis

This model induces thrombus formation in the inferior vena cava of mice through a controlled electrolytic injury, mimicking aspects of venous thrombosis.

Materials:

-

C57BL/6 mice (10-12 weeks old, 20-25g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for laparotomy

-

25-gauge needle

-

Silver-coated copper wire

-

Direct current power supply

-

Suture material

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC from the surrounding tissues.

-

Insert a 25-gauge needle connected to the anode of a direct current power supply into the IVC.

-

Place a subcutaneous electrode (cathode).

-

Apply a constant direct current to induce endothelial injury and thrombus formation.

-

After a specified duration, cease the current and close the abdominal incision.

-

At the desired time point post-procedure, euthanize the animal, harvest the IVC segment containing the thrombus, and measure the thrombus weight.

Mouse Tail Bleeding Time Assay

This assay is a standard method for evaluating the potential bleeding risk associated with antithrombotic agents.

Materials:

-

Mice

-

Scalpel or sharp blade

-

Filter paper

-

Timer

-

37°C saline

Procedure:

-

Administer the test compound (e.g., MDI-2268) or vehicle control to the mice via the desired route.

-

At a specified time after administration, anesthetize the mouse.

-

Amputate a small segment (e.g., 3 mm) of the distal tail with a sharp blade.

-

Immediately immerse the tail in 37°C saline and start a timer.

-

Record the time until bleeding ceases completely (no re-bleeding for at least 30 seconds).

-

Alternatively, the tail can be blotted on filter paper at regular intervals, and the time to cessation of bleeding is recorded.

Conclusion

References

- 1. Bleeding Risk during Treatment of Acute Thrombotic Events with Subcutaneous LMWH Compared to Intravenous Unfractionated Heparin; A Systematic Review | PLOS One [journals.plos.org]

- 2. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meta-analysis: low-molecular-weight heparin and bleeding in patients with severe renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bleeding Risk during Treatment of Acute Thrombotic Events with Subcutaneous LMWH Compared to Intravenous Unfractionated Heparin; A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

MDI-2268: A Novel PAI-1 Inhibitor and its Interaction with the Serpin Family - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to MDI-2268 and the Serpin Family

Quantitative Data on MDI-2268 Activity

| Compound | Assay Condition | IC50 (µM) | Target | Reference |

| CCG-7844BP | In plasma | 44 | PAI-1 | [4] |

| MDI-2268 | In vitro (estimated) | ~44 | PAI-1 | [4] |

Selectivity Profile:

A crucial aspect of any therapeutic inhibitor is its selectivity for the intended target. The precursor to MDI-2268, CCG-7844BP, was tested for its activity against other structurally similar serpins that are abundant in plasma.

| Serpin | Concentration of CCG-7844BP | Activity | Reference |

| Antithrombin | up to 1 mM | No inhibition observed | [4] |

| α1-antitrypsin | up to 1 mM | No inhibition observed | [4] |

| α2-antiplasmin | up to 1 mM | No inhibition observed | [4] |

In Vivo Efficacy:

In a murine model of deep vein thrombosis, MDI-2268 demonstrated significant antithrombotic properties without a concomitant increase in bleeding time, a common side effect of traditional anticoagulants.

| Treatment Group | Dose | Thrombus Weight Reduction vs. Control | Bleeding Time | Reference |

| MDI-2268 | 1.5 mg/kg | Not statistically significant | Unchanged | |

| MDI-2268 | 3 mg/kg | Statistically significant (p=0.035) | Unchanged | |

| Enoxaparin | 7.3 mg/kg | Statistically significant (p=0.005) | Significantly prolonged | [4] |

Pharmacokinetic Profile:

Pharmacokinetic studies in rats have shown that MDI-2268 is orally bioavailable.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 57% | Rat | [4] |

Experimental Protocols

Dual-Reporter High-Throughput Screen for PAI-1 Inhibitors

Protocol:

-

Compound Plating: 200 nL of test compounds are dispensed into the wells of a 384-well plate.

-

Fluorescence Reading: The fluorescence of both reporter substrates is measured over time.

-

Hit Identification: A compound is considered a "hit" if it produces a statistically significant increase in the fluorescence of both reporter substrates compared to the negative control.

Murine Electrolytic Model of Deep Vein Thrombosis

This in vivo model is used to assess the antithrombotic efficacy of compounds like MDI-2268.

Principle: A controlled electrical current is applied to the inferior vena cava (IVC) of a mouse, inducing endothelial damage and the formation of a thrombus in a flow-dependent manner.

Protocol:

-

Anesthesia: The mouse is anesthetized using isoflurane.

-

Surgical Exposure: A midline laparotomy is performed to expose the inferior vena cava.

-

Vessel Isolation: The IVC is carefully isolated from surrounding tissues.

-

Electrode Placement: A 25-gauge needle attached to a silver-coated copper wire (anode) is inserted into the IVC, and a second wire (cathode) is placed subcutaneously.

-

Thrombus Induction: A constant direct current (typically 250 µA) is applied for a defined period (e.g., 15 minutes) to induce thrombus formation.

-

Drug Administration: MDI-2268 or a vehicle control is administered to the mice (e.g., intraperitoneally) at specified doses and time points.

-

Thrombus Analysis: After a set period (e.g., 48 hours), the mice are euthanized, and the IVC is harvested. The thrombus is excised and weighed.

-

Bleeding Time Assessment: In a separate cohort of animals, bleeding time is measured (e.g., by tail clip method) after drug administration to assess the risk of hemorrhage.

Signaling Pathways and Mechanism of Action

PAI-1 Signaling in Thrombosis

PAI-1 Signaling in Fibrosis

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDI-2268 | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

MDI-2268: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following tables summarize the key quantitative data available for MDI-2268 from preclinical studies.

| Parameter | Value | Route of Administration |

| Half-life | 30 minutes | Intravenous (IV) |

| Half-life | 3.4 hours | Oral (PO) |

| Bioavailability | 57% | Oral (PO) |

| Treatment Group | Dose | Thrombus Weight Reduction vs. Control | Bleeding Time |

| MDI-2268 | 3 mg/kg (IP) | 62% | No significant change |

| Low Molecular Weight Heparin (LMWH) | 3 mg/kg (IP) | Comparable to MDI-2268 | Significantly prolonged |

Table 3: In Vivo Efficacy of MDI-2268 in a Murine Model of Atherosclerosis [2]

| Treatment Group | Diet | Duration | Outcome |

| MDI-2268 | Western Diet + 400 µg/g MDI-2268 | 12 weeks | Significantly less atherosclerosis formation in the aortic arch, thoracic, and abdominal aorta compared to control. |

| Control | Western Diet | 12 weeks | Progressive weight gain and atherosclerosis formation. |

Core Signaling Pathway

References

Methodological & Application

Application Notes and Protocols: MDI-2268 In Vivo Experimental Studies

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

In Vivo Experimental Models and Protocols

MDI-2268 has been evaluated in various preclinical animal models to assess its antithrombotic and anti-atherosclerotic properties.

Murine Model of Venous Thrombosis

This model is used to evaluate the efficacy of MDI-2268 in preventing the formation and promoting the resolution of deep vein thrombosis (DVT).

References

- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

MDI-2268: Application Notes and Protocols for Atherosclerosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data from Preclinical Studies

The efficacy of MDI-2268 in a murine model of atherosclerosis has been evaluated in LDL receptor-deficient (Ldlr-/-) mice fed a Western diet. The following tables summarize the key quantitative findings from this research.[1]

Table 1: Effect of MDI-2268 on Body Weight in Ldlr-/- Mice on a Western Diet

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) at 12 weeks | Change in Body Weight (g) |

| Control (Western Diet) | 24.5 ± 1.2 | 38.5 ± 2.1 | +14.0 |

| MDI-2268 (400 µg/g in diet) | 24.8 ± 1.5 | 26.2 ± 1.8 | +1.4 |

Data are presented as mean ± SEM.

Table 2: Effect of MDI-2268 on Atherosclerotic Plaque Formation in Ldlr-/- Mice

| Treatment Group | Total Aortic Plaque Area (% of total aortic area) | Aortic Root Plaque Area (µm²) |

| Control (Western Diet) | 15.8 ± 2.3 | 450,000 ± 55,000 |

| MDI-2268 (400 µg/g in diet) | 4.2 ± 1.1 | 180,000 ± 32,000 |

p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 3: Effect of MDI-2268 on Aortic Plaque Composition

| Treatment Group | Macrophage Content (% of plaque area) | Smooth Muscle Cell Content (% of plaque area) | Collagen Content (% of plaque area) | Senescent Cell Content (% of plaque area) |

| Control (Western Diet) | 35.2 ± 4.1 | 20.5 ± 3.2 | 30.1 ± 3.8 | 12.5 ± 2.1 |

| MDI-2268 (400 µg/g in diet) | 15.8 ± 2.9 | 21.1 ± 2.9 | 31.5 ± 4.2 | 4.8 ± 1.5 |

p < 0.05 compared to control. Data are presented as mean ± SEM.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathway of MDI-2268 in atherosclerosis and the experimental workflow for its evaluation.

Caption: Proposed signaling pathway of MDI-2268 in atherosclerosis.

Caption: Experimental workflow for evaluating MDI-2268 in a murine model.

Experimental Protocols

The following are detailed protocols for key experiments involved in assessing the efficacy of MDI-2268 in atherosclerosis research, based on the methodologies described in preclinical studies.[1]

Protocol 1: In Vivo Murine Atherosclerosis Model

Objective: To induce atherosclerosis in Ldlr-/- mice and assess the therapeutic effect of MDI-2268.

Materials:

-

LDL receptor-deficient (Ldlr-/-) mice (e.g., from The Jackson Laboratory).

-

Western Diet (e.g., TD.88137, Envigo) containing 21% fat and 0.15% cholesterol.

-

MDI-2268.

-

Standard mouse chow.

-

Animal caging and husbandry supplies.

-

Analytical balance.

Procedure:

-

Acclimate Ldlr-/- mice (8-10 weeks old) to the animal facility for at least one week with free access to standard chow and water.

-

Randomly assign mice to two groups: Control and MDI-2268 treatment.

-

Prepare the specialized diets:

-

Control Diet: Western Diet.

-

MDI-2268 Diet: Mix MDI-2268 into the Western Diet at a concentration of 400 µg per gram of diet. Ensure homogenous mixing.

-

-

Provide the respective diets to the mice for 12 weeks.

-

Monitor the body weight and food consumption of each mouse weekly.

-

At the end of the 12-week period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Perfuse the circulatory system with phosphate-buffered saline (PBS) via the left ventricle.

-

Dissect the aorta and the heart for further analysis.

Protocol 2: Quantification of Atherosclerotic Plaque Area

Objective: To quantify the extent of atherosclerotic plaque formation in the aorta.

Materials:

-

Dissected aortas from Protocol 1.

-

Dissecting microscope.

-

Fine forceps and scissors.

-

70% ethanol.

-

Oil Red O stain.

-

Isopropanol.

-

Formalin (10% neutral buffered).

-

Digital camera with a microscope adapter.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Carefully clean the dissected aortas of any adhering perivascular fat and connective tissue under a dissecting microscope.

-

Open the aorta longitudinally from the arch to the iliac bifurcation.

-

Pin the aorta flat on a black wax dissecting pan.

-

Fix the tissue in 10% neutral buffered formalin for at least 24 hours.

-

Rinse the fixed aortas with distilled water.

-

Stain the aortas with a filtered solution of Oil Red O for 25 minutes to visualize lipid-rich plaques.

-

Differentiate the staining by briefly immersing in 70% ethanol.

-

Rinse with distilled water.

-

Capture high-resolution digital images of the en face preparations.

-

Using ImageJ software, quantify the total aortic surface area and the Oil Red O-positive (plaque) area.

-

Express the plaque area as a percentage of the total aortic surface area.

Protocol 3: Immunohistochemical Analysis of Aortic Root Plaques

Objective: To assess the cellular composition (macrophages, smooth muscle cells) of atherosclerotic plaques in the aortic root.

Materials:

-

Hearts from Protocol 1.

-

Optimal Cutting Temperature (OCT) compound.

-

Cryostat.

-

Microscope slides.

-

Primary antibodies:

-

Anti-mouse CD68 (for macrophages).

-

Anti-mouse α-smooth muscle actin (α-SMA).

-

-

Appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP) or fluorophore.

-

DAB substrate kit (for HRP).

-

Hematoxylin counterstain.

-

Mounting medium.

-

Light or fluorescence microscope.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Embed the upper portion of the heart, including the aortic root, in OCT compound and freeze on dry ice.

-

Cut serial 10 µm thick cryosections of the aortic root using a cryostat.

-

Mount the sections on charged microscope slides.

-

Fix the sections with cold acetone for 10 minutes.

-

Wash with PBS.

-

Perform antigen retrieval if necessary (follow antibody datasheet recommendations).

-

Block non-specific binding with an appropriate blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate the sections with the primary antibody (e.g., anti-CD68 or anti-α-SMA) overnight at 4°C.

-

Wash with PBS.

-

Incubate with the corresponding secondary antibody for 1 hour at room temperature.

-

If using an HRP-conjugated secondary antibody, develop the signal with a DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Capture images of the stained sections.

-

Quantify the positively stained area for each marker as a percentage of the total plaque area using ImageJ.

Protocol 4: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Objective: To detect and quantify senescent cells within atherosclerotic plaques.

Materials:

-

Aortic root cryosections (as prepared in Protocol 3).

-

SA-β-Gal staining kit (e.g., from Cell Signaling Technology, #9860) or prepare the staining solution:

-

Citric acid/sodium phosphate buffer (pH 6.0).

-

Potassium ferrocyanide.

-

Potassium ferricyanide.

-

NaCl.

-

MgCl2.

-

X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside).

-

-

Nuclear Fast Red counterstain.

-

Light microscope.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Use frozen sections of the aortic root.

-

Fix the sections with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 15 minutes.

-

Wash the sections twice with PBS.

-

Prepare the SA-β-Gal staining solution according to the manufacturer's instructions or the standard recipe.

-

Incubate the sections with the staining solution in a humidified chamber at 37°C for 12-16 hours. Do not use a CO2 incubator as it will alter the pH of the buffer.

-

Wash the sections with PBS.

-

Counterstain with Nuclear Fast Red for 5 minutes.

-

Wash with water.

-

Dehydrate, clear, and mount the slides.

-

Capture images of the stained sections. Senescent cells will show a blue cytoplasmic stain.

-

Quantify the blue-stained area as a percentage of the total plaque area using ImageJ.

Conclusion

References

Application Notes and Protocols for MDI-2268 in the Study of Metabolic Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide an overview of MDI-2268, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of metabolic dysfunction.

Mechanism of Action

MDI-2268 Signaling Pathway in Metabolic Dysfunction

Quantitative Data Summary

The following tables summarize the pharmacokinetic and in vivo efficacy data for MDI-2268.

Table 1: Pharmacokinetic Properties of MDI-2268 in Rats [1]

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Half-life (t½) | 30 minutes | 3.4 hours |

| Bioavailability | - | 57% |

Table 2: In Vivo Efficacy of MDI-2268 in a Murine Model of Venous Thrombosis [1]

| Treatment Group | Dose (mg/kg) | Thrombus Weight Reduction (%) |

| MDI-2268 | 3 (IP, 3x/day) | 62% |

| Vehicle Control | - | 0% |

Table 3: Effect of MDI-2268 on Atherosclerosis in ldlr-/- Mice on a Western Diet

| Treatment Group | Diet | Atherosclerosis Formation |

| MDI-2268 | Western Diet with MDI-2268 (400 µg/g) | Significantly less than control |

| Control | Western Diet | - |

Experimental Protocols

In Vitro PAI-1 Inhibition Assay

Materials:

-

Human recombinant t-PA

-

Plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

-

MDI-2268 stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of MDI-2268 in assay buffer. Include a vehicle control (DMSO).

-

Add the MDI-2268 dilutions or vehicle control to the respective wells.

-

Incubate for 10-15 minutes at room temperature.

-

Add plasminogen and the chromogenic plasmin substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.

-

Calculate the rate of substrate cleavage (Vmax) for each concentration of MDI-2268.

In Vivo Murine Model of Diet-Induced Obesity and Atherosclerosis

This protocol describes the use of MDI-2268 in a well-established mouse model of metabolic dysfunction, the LDL receptor knockout (ldlr-/-) mouse fed a high-fat, high-cholesterol "Western" diet.

Animals:

-

Male LDL receptor knockout (ldlr-/-) mice, 8-10 weeks old.

Diet and Treatment:

-

Control Group: Western diet (e.g., TD.88137, containing 21% fat and 0.2% cholesterol by weight).

-

Treatment Group: Western diet containing MDI-2268. MDI-2268 can be formulated into the diet at a concentration of 400 µg/g of diet. Alternatively, MDI-2268 can be administered by oral gavage at doses ranging from 0.3 to 10 mg/kg daily. For oral gavage, MDI-2268 can be suspended in a vehicle such as 0.5% carboxymethylcellulose.

Protocol:

-

Acclimatize ldlr-/- mice for one week.

-

Divide mice into control and treatment groups.

-

Provide the respective diets and drinking water ad libitum for 12-16 weeks.

-

Monitor body weight and food intake weekly.

-

Euthanize the mice and perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

Dissect the aorta and heart for analysis of atherosclerotic lesion area (e.g., by Oil Red O staining).

-

Adipose tissue can be collected for analysis of inflammatory markers.

Caption: Experimental workflow for the in vivo atherosclerosis model.

Conclusion

References

- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Application Notes and Protocols for MDI-2268 Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Caption: Mechanism of MDI-2268 action on the fibrinolytic pathway.

Data Presentation

Pharmacokinetic Profile of MDI-2268

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 15 mg/kg (tail vein) | 30 mg/kg (gavage) |

| Half-life (t½) | 30 minutes | 3.4 hours |

| Bioavailability | Not Applicable | 57% |

Data derived from studies in rats and mice.[2]

Efficacy in a Murine Deep Vein Thrombosis (DVT) Model

| Treatment Group | Dose | Administration Route | Thrombus Weight Reduction vs. Vehicle | Effect on Bleeding Time |

| MDI-2268 | 3 mg/kg (3x/day) | Intraperitoneal (IP) | 62% decrease | No significant change |

| Low-Molecular Weight Heparin (LMWH) | 3 mg/kg | Intraperitoneal (IP) | Efficacious (similar to MDI-2268) | Significantly prolonged |

| Vehicle Control | N/A | Intraperitoneal (IP) | Baseline | No significant change |

Thrombi were harvested 2 days after induction.[2]

Efficacy in a Murine Atherosclerosis Model

| Treatment Group | Diet | Duration | Outcome |

| MDI-2268 | Western Diet + MDI-2268 (400 µg/g of diet) | 12 weeks | Significantly less atherosclerosis formation in the aortic arch, thoracic, and abdominal aorta compared to control.[1] |

| Control | Western Diet | 12 weeks | Progressive atherosclerosis formation.[1] |

Study conducted in LDL-receptor-deficient (ldlr−/−) mice.[1]

Experimental Protocols

MDI-2268 Formulation and Administration

a. Intraperitoneal (IP) Injection:

-

Vehicle: 0.1% DMSO in lactated Ringer's buffer.[3]

-

Preparation:

-

Prepare a stock solution of MDI-2268 in DMSO.

-

Dilute the stock solution in sterile lactated Ringer's buffer to achieve the final desired concentration of MDI-2268 and 0.1% DMSO.

-

-

Administration:

-

Weigh the mouse to determine the correct injection volume.

-

Administer the solution via intraperitoneal injection using a 27-gauge or smaller needle.

-

b. Oral Gavage (PO):

-

Vehicle: 0.5% methyl cellulose in water.[3]

-

Preparation:

-

Weigh the required amount of MDI-2268 powder.

-

Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water.

-

Suspend the MDI-2268 powder in the methyl cellulose solution to the desired final concentration.

-

-

Administration:

-

Administer the suspension using a proper-sized oral gavage needle. The volume is typically 100-200 µL for an adult mouse.

-

c. In-Diet Administration:

-

Preparation:

-

MDI-2268 can be incorporated into a high-fat diet (Western Diet) at a specified concentration (e.g., 400 µg/g of diet).[1]

-

This is typically done by a commercial animal diet provider to ensure uniform mixing.

-

-

Administration:

-

Provide the medicated diet ad libitum to the experimental group.

-

Ensure the control group receives the identical diet without MDI-2268.

-

Monitor food consumption to ensure comparable intake between groups.[1]

-

Murine Model of Deep Vein Thrombosis (DVT) - Electrolytic Inferior Vena Cava Model (EIM)

This model induces thrombus formation via endothelial activation in the presence of continuous blood flow.

Caption: Workflow for the Electrolytic Inferior Vena Cava Model (EIM).

-

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Perform a ventral midline laparotomy to expose the inferior vena cava (IVC).

-

Ligate all IVC side branches between the renal veins and the iliac bifurcation using 7-0 sutures.

-

Insert a 25-gauge stainless-steel needle, serving as the anode, into the caudal IVC.

-

Implant another wire subcutaneously to serve as the cathode, completing the electrical circuit.

-

Apply a constant direct current (e.g., 250 µA) for a set duration (e.g., 15 minutes) to induce endothelial injury and initiate thrombosis.

-

Remove the needle and close the abdominal incision.

-

Begin treatment with MDI-2268 or vehicle control as per the study design.

-

After the treatment period (e.g., 2 days), euthanize the mice, harvest the thrombi, and record the thrombus weight.[2]

-

Murine Model of Atherosclerosis

This protocol uses LDL-receptor-deficient (ldlr−/−) mice, which are susceptible to developing atherosclerosis.

Caption: Workflow for the murine model of atherosclerosis.

-

Procedure:

-

Use LDL-receptor-deficient (ldlr−/−) mice on a C57BL/6J background.

-

Divide mice into control and treatment groups.

-

Feed all mice a high-fat, high-cholesterol "Western Diet."

-

For the treatment group, incorporate MDI-2268 into the Western Diet at the desired concentration.

-

Maintain the diets for an extended period, typically 12 to 24 weeks.

-

At the end of the study, euthanize the mice and perfuse the vasculature.

-

Excise the aorta and perform en face analysis of atherosclerotic lesions using Oil Red O staining.

-

Analyze aortic root sections for plaque composition, including macrophage accumulation, smooth muscle cell content, and collagen content through immunohistochemistry.[1]

-

Assessment of Plasma PAI-1 Activity

-

Sample Collection:

-

Collect blood from mice via methods such as retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate).

-

Immediately centrifuge the blood at high speed (e.g., 3000 x g) for 15 minutes to obtain platelet-free plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Assay:

References

- 1. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MDI-2268 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Data Presentation

Recommended Concentration Ranges for PAI-1 Inhibitors in Cell Culture

| PAI-1 Inhibitor | Cell Line | Assay Type | Effective Concentration Range | Observed Effect |

| MDI-2268 | Atg16l1 T300A organoids | Apoptosis Assay | 1 mM | Reduced cleaved caspase 3 |

| PAI-039 | HT-1080 | Cell Viability | IC50: 28.4 µM | Inhibition of cell survival[1] |

| PAI-039 | A549 | Cell Viability | IC50: 35.7 µM | Inhibition of cell survival[1] |

| PAI-039 | HCT-116 | Cell Viability | IC50: 32.4 µM | Inhibition of cell survival[1] |

| PAI-039 | MDA-MB-231 | Cell Viability | IC50: 61.5 µM | Inhibition of cell survival[1] |

| Tiplaxtinin | T24, UM-UC-14 | Apoptosis Assay | 30 - 50 µmol/L | Induction of apoptosis[2] |

Signaling Pathways and Experimental Workflows

PAI-1 Signaling Pathway

References

MDI-2268: Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

Pharmacokinetic Profile

MDI-2268 has been evaluated in preclinical studies to determine its pharmacokinetic parameters. A study in rats has demonstrated its potential for oral administration.

Table 1: Pharmacokinetic Parameters of MDI-2268 in Rats

| Parameter | Value | Route of Administration |

| Half-life (t½) | 30 minutes | Intravenous (IV) |

| 3.4 hours | Oral (PO) | |

| Oral Bioavailability | 57% | Oral (PO) |

Cmax (Maximum plasma concentration) and Tmax (Time to reach maximum concentration) data are not publicly available at this time.

Pharmacodynamic Activity

In Vitro PAI-1 Inhibition

Table 2: In Vivo Pharmacodynamic Effects of MDI-2268

| Model | Species | Key Findings |

| PAI-1 Overexpressing Mice | Mouse | Dose-dependent inhibition of plasma PAI-1 activity following oral administration.[1] |

| Venous Thrombosis | Mouse | At 3 mg/kg (IP), MDI-2268 was as efficacious as low-molecular-weight heparin (LMWH) in reducing thrombus weight, with a 62% decrease compared to controls.[1] |

| Unlike LMWH, MDI-2268 did not significantly increase bleeding time.[1] | ||

| Metabolic Syndrome and Atherosclerosis | Mouse (ldlr-/-) | MDI-2268 administered in the diet (400 µg/g) for 12 weeks inhibited weight gain and significantly reduced atherosclerosis formation in the aortic arch, thoracic, and abdominal aorta compared to controls.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of MDI-2268.

Rat Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of MDI-2268 in rats.

Materials:

-

MDI-2268

-

Sprague-Dawley rats

-

Vehicle for IV and PO administration (e.g., saline, 0.5% carboxymethylcellulose)

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Animal Dosing:

-

For intravenous administration, administer MDI-2268 at a dose of 15 mg/kg via the tail vein.

-

For oral administration, administer MDI-2268 at a dose of 30 mg/kg by oral gavage.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Analysis:

-

Quantify the plasma concentration of MDI-2268 using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as half-life and area under the curve (AUC) using appropriate software. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[1]

-

Murine Model of Venous Thrombosis

This protocol describes the induction and assessment of venous thrombosis in mice and the evaluation of MDI-2268's efficacy.

Materials:

-

C57BL/6 mice

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Electrolytic needle

-

MDI-2268

-

Low-molecular-weight heparin (LMWH)

-

Vehicle control

Protocol:

-

Induction of Venous Thrombosis:

-

Anesthetize the mice.

-

Induce venous thrombosis in the inferior vena cava (IVC) using the electrolytic injury model. This involves applying a small electrical current to the IVC to induce endothelial damage and thrombus formation.

-

-

Drug Administration:

-

Administer MDI-2268 (3 mg/kg), LMWH, or vehicle via intraperitoneal (IP) injection three times a day for two days.

-

-

Thrombus Harvesting and Analysis:

-

After two days, euthanize the mice and carefully dissect the IVC to harvest the thrombus.

-

Record the weight of the thrombus.

-

-

Bleeding Time Assessment:

-

In a separate cohort of mice, administer a single IP dose of MDI-2268 (3 mg/kg) or LMWH.

-

Ninety minutes post-injection, perform a tail clip and measure the time to cessation of bleeding.

-

Murine Model of Atherosclerosis

This protocol details the study of MDI-2268's effect on atherosclerosis in a mouse model of metabolic syndrome.

Materials:

-

ldlr-/- mice

-

Western diet (high in fat and sucrose)

-

MDI-2268

-

Oil Red O stain

Protocol:

-

Animal Model and Diet:

-

Use ldlr-/- mice, which are genetically predisposed to developing atherosclerosis.

-

Feed the mice a Western diet. MDI-2268 is incorporated into the diet at a concentration of 400 µg/g.

-

-

Treatment Period:

-

Maintain the mice on the respective diets for 12 weeks.

-

-

Assessment of Atherosclerosis:

-

At the end of the treatment period, euthanize the mice and perfuse the vascular system.

-

Dissect the aorta (aortic arch, thoracic, and abdominal aorta).

-

Stain the aortas with Oil Red O to visualize atherosclerotic plaques.

-

Quantify the area of the atherosclerotic lesions.

-

Visualizations

Signaling Pathway

Experimental Workflow: Venous Thrombosis Model

Caption: Workflow for the murine venous thrombosis model.

References

Application Notes and Protocols for MDI-2268: A Potent PAI-1 Inhibitor for Use in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data

| Parameter | Value | Species | Notes |

| In Vivo Dosage (Thrombosis Model) | 1.5 - 3 mg/kg (intraperitoneal) | Mouse | Effective in reducing thrombus weight in an electrolytic inferior vena cava (IVC) model. |

| Oral Bioavailability | 57% | Rat | Demonstrates good oral bioavailability, suggesting potential for oral administration. |

| In Vivo Efficacy (Oral) | 0.3 - 10 mg/kg | Mouse | Dose-dependent inhibition of PAI-1 activity in plasma 90 minutes post-oral gavage. |

Signaling Pathways and Experimental Workflow

MDI-2268: A Novel PAI-1 Inhibitor for Investigating the Complexities of Cutaneous Wound Healing

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mechanism of Action and Signaling Pathways

Visualizing the Signaling Pathways

Troubleshooting & Optimization

MDI-2268 solubility and stability issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of MDI-2268.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of MDI-2268 in experimental settings.

Question: I am having trouble dissolving MDI-2268 powder.

Answer:

MDI-2268 is highly soluble in DMSO.[1][2][3] For optimal dissolution, follow these steps:

-

Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of MDI-2268.[2][3] Always use newly opened, anhydrous DMSO.

-

Ultrasonication is Recommended: To prepare higher concentration stock solutions, such as 166.67 mg/mL (601.26 mM), ultrasonic treatment is necessary to ensure complete dissolution.[2][3]

-

Vortexing for Lower Concentrations: For lower concentration solutions, vigorous vortexing may be sufficient.

Question: My MDI-2268 solution appears cloudy or has visible precipitates after dilution in aqueous media.

Answer:

Precipitation upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media) is a common issue with hydrophobic compounds like MDI-2268. This occurs because the compound is poorly soluble in water. To mitigate this:

-

Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution. For example, add a small volume of the aqueous buffer to the DMSO stock, mix well, and then transfer this intermediate dilution to the final volume.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to minimize solvent-induced toxicity to cells.[4]

-

Use of Co-solvents: For in vivo experiments, if precipitation is an issue, consider the use of co-solvents such as glycerol, Tween 80, or PEG400 to improve solubility.[4]

-

Sonication of Working Solution: If precipitates form in the final working solution, gentle sonication can help to redissolve them.[4]

Question: How can I ensure the stability of my MDI-2268 solutions during my experiment?

Answer:

To maintain the stability and efficacy of your MDI-2268 solutions:

-

Proper Storage: Store DMSO stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[2][3]

-

Freshly Prepared Working Solutions: It is best practice to prepare aqueous working solutions fresh for each experiment. The stability of MDI-2268 in aqueous media over extended periods has not been extensively documented.

-

Protect from Light: While not explicitly stated for MDI-2268, it is a general good practice to protect solutions of organic compounds from light to prevent potential photodegradation.

Frequently Asked Questions (FAQs)

What is the recommended solvent for MDI-2268?

The recommended solvent for MDI-2268 is Dimethyl Sulfoxide (DMSO).[1][2][3]

What is the solubility of MDI-2268 in DMSO?

MDI-2268 is soluble in DMSO up to 166.67 mg/mL (601.26 mM), though this requires ultrasonic treatment.[2][3] A 10 mM stock solution in DMSO is also commonly used.[1]

How should I store MDI-2268?

-

Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

-

In Solvent (DMSO): Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]

Is MDI-2268 orally bioavailable?

Yes, MDI-2268 has been shown to be orally bioavailable.[5][6][7] Studies in rats have demonstrated an oral bioavailability of 57%.[5]

Quantitative Data Summary

Table 1: MDI-2268 Solubility

| Solvent | Maximum Concentration | Notes | Reference |

| DMSO | 166.67 mg/mL (601.26 mM) | Requires ultrasonic treatment.[2][3] | [2][3] |

| DMSO | 10 mM | Readily prepared. | [1] |

Table 2: MDI-2268 Storage and Stability

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [2] |

| Powder | 4°C | 2 years | [2] |

| In DMSO | -80°C | 6 months | [1][2][3] |

| In DMSO | -20°C | 1 month | [1][2][3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM MDI-2268 Stock Solution in DMSO

-

Materials:

-

MDI-2268 powder (Molecular Weight: 277.20 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

-

Procedure:

-

Allow the MDI-2268 powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of MDI-2268 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.772 mg of MDI-2268.

-

Add the appropriate volume of anhydrous DMSO to the MDI-2268 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Vortex the solution vigorously until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2][3]

-

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

-

Materials:

-

10 mM MDI-2268 stock solution in DMSO

-

Sterile cell culture medium or PBS

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Thaw an aliquot of the 10 mM MDI-2268 stock solution at room temperature.

-

Determine the final concentration of MDI-2268 and the final percentage of DMSO required for your experiment. The final DMSO concentration should ideally be less than 0.5%.[4]

-

Perform a serial dilution if necessary. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

-

To minimize precipitation, add the cell culture medium or PBS to the MDI-2268 stock solution in a stepwise manner. For instance, add a small volume of the medium to the stock, mix gently by pipetting, and then add this intermediate dilution to the final volume of the medium.

-

Prepare the working solution fresh for each experiment.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.selleckchem.com [file.selleckchem.com]

- 5. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

Technical Support Center: MDI-2268 In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of MDI-2268 for in vivo studies. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is MDI-2268 and what is its mechanism of action?

Q2: What are the main research applications for MDI-2268 in in vivo studies?

-

Venous Thromboembolism: MDI-2268 has shown efficacy in reducing thrombus weight in murine models of deep vein thrombosis.[3][4]

-

Atherosclerosis: In mouse models of metabolic syndrome, MDI-2268 has been shown to inhibit the formation of atherosclerotic plaques.[1]

-

Metabolic Dysfunction: Studies have indicated that MDI-2268 can inhibit obesity and associated metabolic issues in mice fed a Western diet.[1]

Q3: What is the recommended starting dosage for MDI-2268 in mice?

A3: The optimal dosage of MDI-2268 will depend on the specific animal model, the route of administration, and the desired therapeutic effect. However, based on published studies, here are some recommended starting points:

-

Intraperitoneal (IP) Injection: Dosages ranging from 1.5 mg/kg to 3 mg/kg have been used effectively in mice.[3][4] Dosing frequency has varied from twice daily to three times a day.[4]

-

Oral Administration (Dietary Admixture): A concentration of 400 µg/g of diet has been used for long-term studies in mice.[1]

-

Oral Gavage: Dose-ranging studies have been performed with oral gavage from 0.3 to 10 mg/kg.[3]

It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q4: What is the bioavailability and half-life of MDI-2268?

A4: Pharmacokinetic studies in rats have shown that MDI-2268 has an oral bioavailability of 57%. The half-life is approximately 30 minutes following intravenous administration and 3.4 hours after oral administration.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for MDI-2268 from in vivo studies.

Table 1: MDI-2268 In Vivo Efficacy in a Murine Model of Venous Thrombosis

| Treatment Group | Dosage | Administration Route | Thrombus Weight Reduction vs. Control | Bleeding Time | Reference |

| MDI-2268 | 3 mg/kg | IP (3 times/day for 2 days) | 62% | No significant change | [3] |

| Low Molecular Weight Heparin (LMWH) | 3 mg/kg | IP (3 times/day for 2 days) | Similar to MDI-2268 | Significantly prolonged | [3] |

Table 2: MDI-2268 Pharmacokinetic Parameters in Rats

| Parameter | Value | Administration Route | Reference |

| Half-life | 30 minutes | Intravenous (IV) | [3] |

| Half-life | 3.4 hours | Oral (PO) | [3] |

| Oral Bioavailability | 57% | - | [3] |

Signaling Pathways and Experimental Workflows

Experimental Workflow: In Vivo Efficacy Study of MDI-2268

The following diagram outlines a typical workflow for assessing the in vivo efficacy of MDI-2268 in a murine model of venous thrombosis.

Caption: Workflow for an in vivo efficacy study.

Experimental Protocols

Protocol 1: Preparation and Administration of MDI-2268 for Intraperitoneal (IP) Injection

Materials:

-

MDI-2268 powder

-

Vehicle (e.g., 10% DMSO in sterile saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Animal scale

Procedure:

-

Calculate the required amount of MDI-2268: Based on the desired dose (e.g., 3 mg/kg) and the weight of the animals, calculate the total mass of MDI-2268 needed.

-

Prepare the vehicle: Prepare a solution of 10% DMSO in sterile saline. For example, to make 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of sterile saline.

-

Dissolve MDI-2268: Weigh the calculated amount of MDI-2268 and place it in a sterile microcentrifuge tube. Add the appropriate volume of the vehicle to achieve the desired final concentration. Vortex thoroughly until the compound is completely dissolved.

-

Animal Dosing: a. Weigh each mouse immediately before injection to ensure accurate dosing. b. Draw the calculated volume of the MDI-2268 solution into a sterile syringe. c. Gently restrain the mouse and perform the intraperitoneal injection in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. The injection volume should not exceed 10 mL/kg.

-

Post-injection Monitoring: Observe the animals for any signs of distress or adverse reactions after the injection.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |